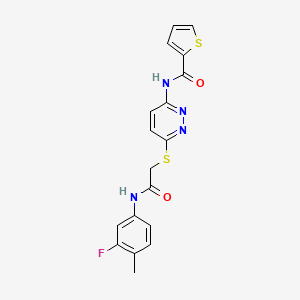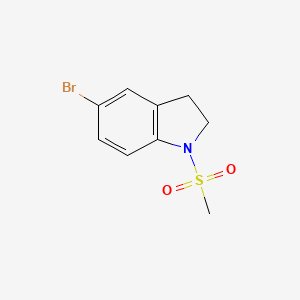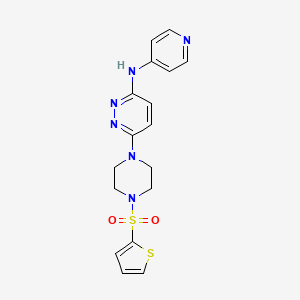![molecular formula C13H11F3N2O3 B2980011 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile CAS No. 1797705-77-1](/img/structure/B2980011.png)
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile, also known as TFMB-Morpholine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and can potentially lead to the death of cancer cells.
Effets Biochimiques Et Physiologiques
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and can potentially lead to the death of cancer cells. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has also been shown to have anti-inflammatory properties and can potentially be used as a treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine in lab experiments is its high yield synthesis method. This allows for the production of large quantities of this compound, which is essential for conducting experiments. However, one of the main limitations of using this compound is its potential toxicity. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have toxic effects on certain cells, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine. One potential direction is to study the potential of this compound as a treatment for various types of cancer. Another direction is to study the potential of this compound as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects on cells.
Méthodes De Synthèse
The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been achieved using different methods. One of the most common methods involves the reaction of 3-(Trifluoromethoxy)benzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction yields 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine as a white solid with a high yield. Other methods include the use of different reagents and solvents to achieve the synthesis of this compound.
Applications De Recherche Scientifique
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have anticancer properties and has been studied for its potential as a treatment for various types of cancer.
Propriétés
IUPAC Name |
4-[3-(trifluoromethoxy)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)21-11-3-1-2-9(6-11)12(19)18-4-5-20-8-10(18)7-17/h1-3,6,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSSBYEJJGBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

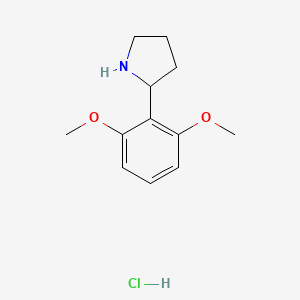
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)
![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)
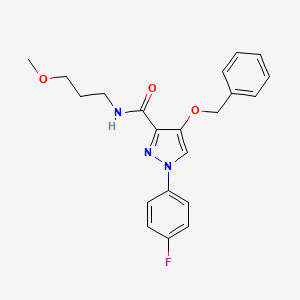
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)
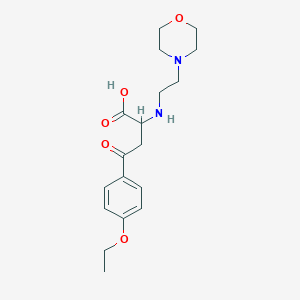
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)
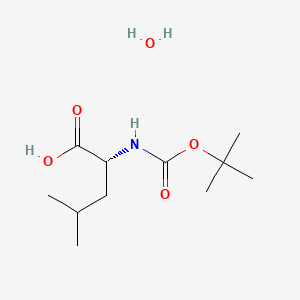
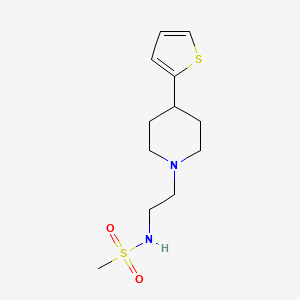
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2979943.png)
